

An In-depth Technical Guide to Fmoc-(R)-alpha-methyl-allylglycine

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Compound of Interest

Compound Name: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

Cat. No.: B613592

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Introduction

Fmoc-(R)-alpha-methyl-allylglycine is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery.^[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an alpha-methyl group, and an allyl side chain, offers distinct advantages for creating novel peptides with enhanced pharmacological properties. The Fmoc group provides a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS), while the α -methyl group can impart conformational rigidity and increased resistance to enzymatic degradation. The allyl side chain offers a site for specific chemical modifications, such as cyclization or the introduction of other functional groups.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Fmoc-(R)-alpha-methyl-allylglycine.

Chemical Properties

The fundamental chemical and physical properties of Fmoc-(R)-alpha-methyl-allylglycine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	288617-76-5	[1]
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[1]
Molecular Weight	351.4 g/mol	[1]
Appearance	White to off-white powder	[1]
Purity	≥ 99.5% (Chiral HPLC)	[1]
Optical Rotation	[α] _D ²⁰ = +2 ± 1° (c=1 in EtOH)	[1]
Storage Conditions	0 - 8 °C	[1]
Melting Point	Not available. For the similar compound Fmoc-L-allylglycine, the melting point is 137-138 °C.	
Boiling Point	Data not available. Decomposes at high temperatures.	
Solubility	Generally soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols. Most Fmoc-protected amino acids show good solubility (>0.4 M) in green solvents like PolarClean.	

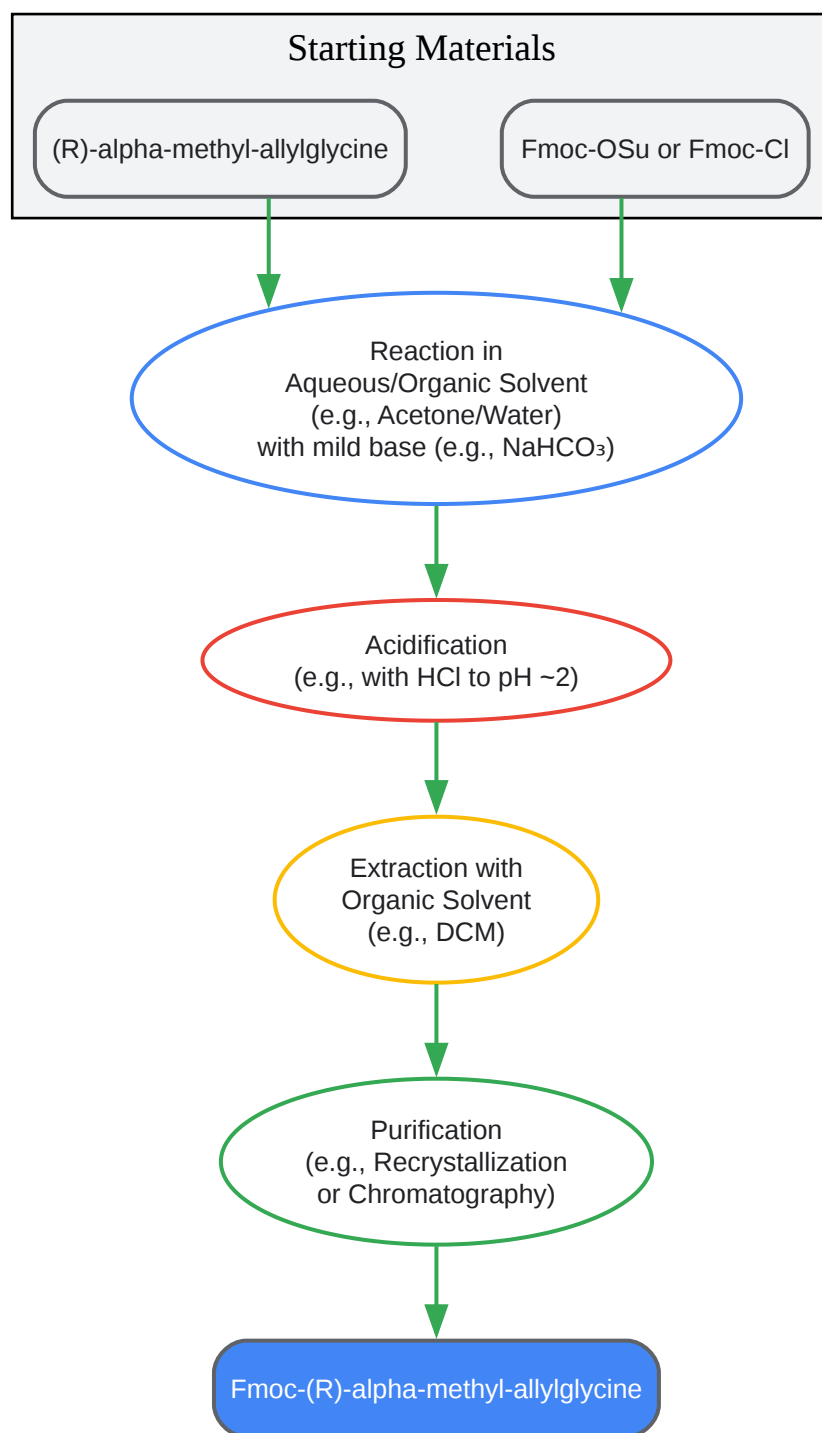
Experimental Protocols

Conceptual Synthesis of Fmoc-(R)-alpha-methyl-allylglycine

The synthesis of Fmoc-(R)-alpha-methyl-allylglycine generally involves the protection of the amino group of (R)-alpha-methyl-allylglycine with an Fmoc reagent. A typical conceptual

workflow is outlined below.

Diagram: Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of Fmoc-(R)-alpha-methyl-allylglycine.

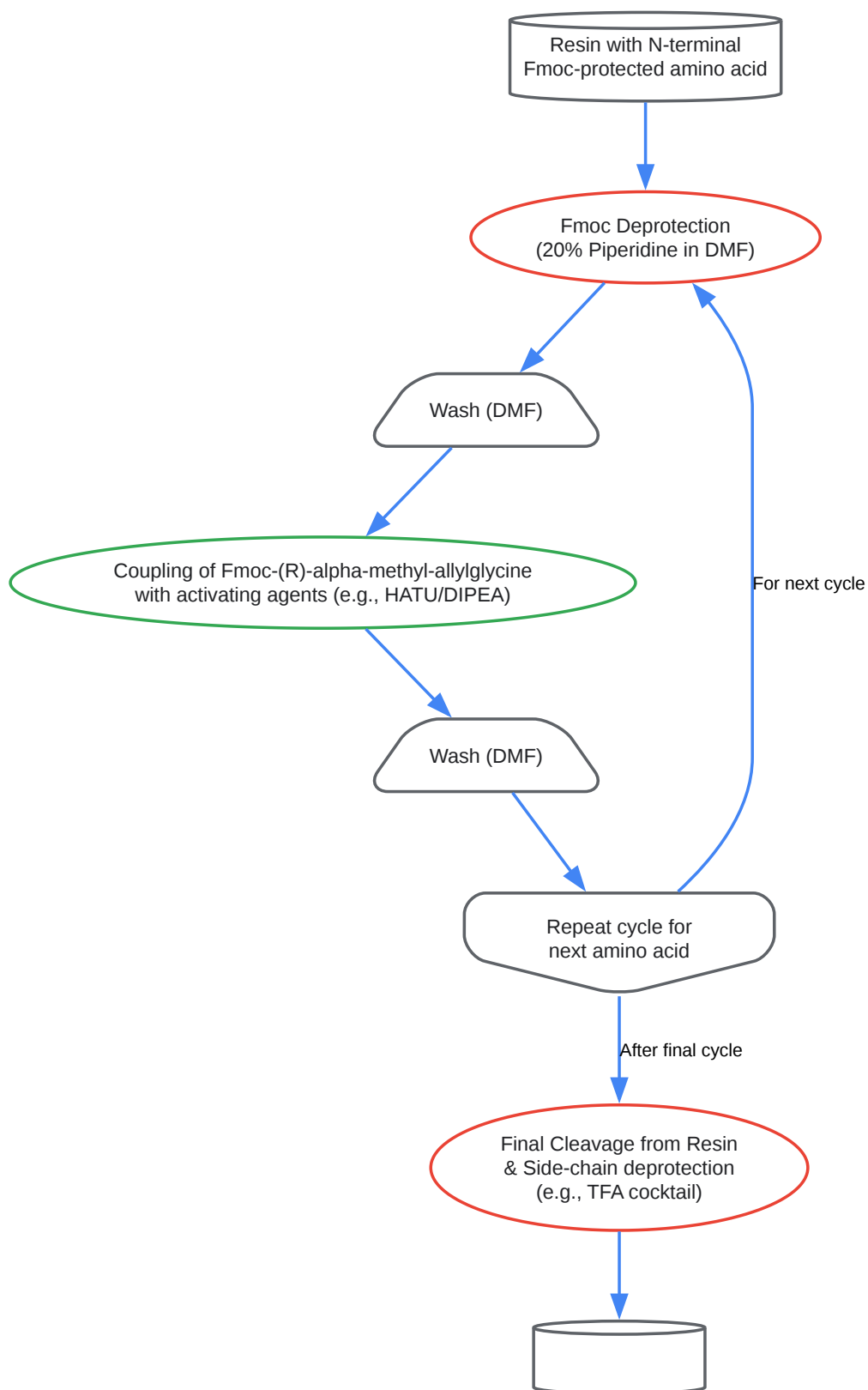
Methodology:

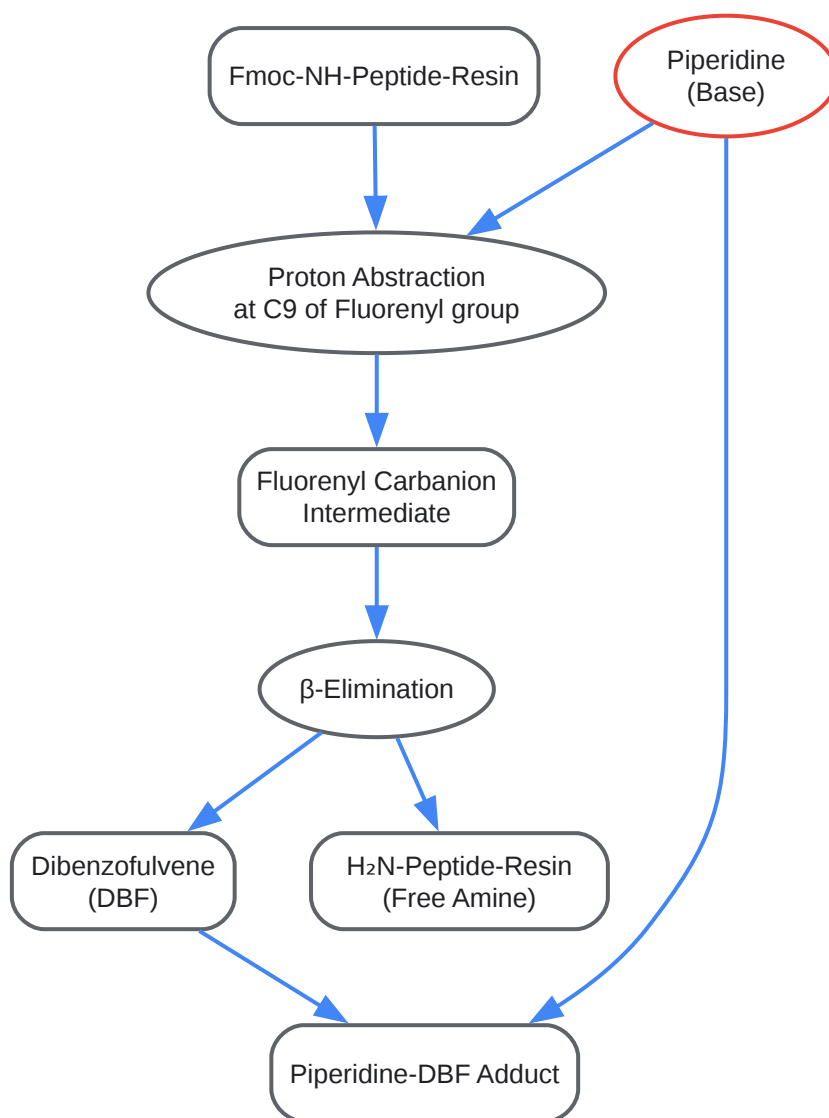
- (R)-alpha-methyl-allylglycine is dissolved in a mixture of an organic solvent (e.g., acetone) and water containing a mild base, such as sodium bicarbonate (NaHCO_3).
- Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) or Fmoc-Cl (9-fluorenylmethyl chloroformate) is added to the solution while stirring.
- The reaction mixture is stirred at room temperature for several hours until the starting amino acid is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Once the reaction is complete, the organic solvent is removed under reduced pressure.
- The aqueous solution is then acidified to a pH of approximately 2 using a dilute acid (e.g., 1M HCl). This protonates the carboxylic acid and causes the product to precipitate.
- The crude product is extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
- The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is evaporated.
- The resulting crude product is purified, typically by recrystallization or silica gel chromatography, to yield pure Fmoc-(R)-alpha-methyl-allylglycine.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-alpha-methyl-allylglycine

Fmoc-(R)-alpha-methyl-allylglycine is primarily used in Fmoc-based SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Diagram: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle





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References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

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